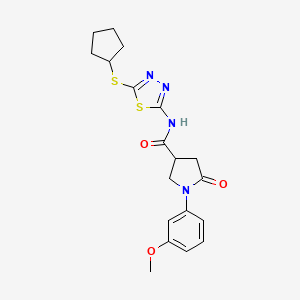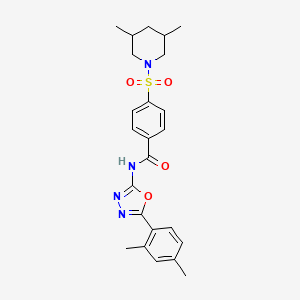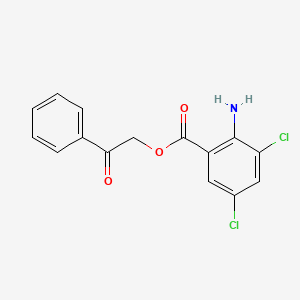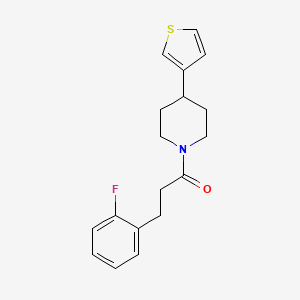
N-(5-(cyclopentylthio)-1,3,4-thiadiazol-2-yl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-(cyclopentylthio)-1,3,4-thiadiazol-2-yl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a useful research compound. Its molecular formula is C19H22N4O3S2 and its molecular weight is 418.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(cyclopentylthio)-1,3,4-thiadiazol-2-yl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide typically begins with the preparation of the thiadiazole core. This can be achieved through the cyclization of appropriate dithiocarbazate precursors under acidic conditions.
The pyrrolidine ring is then introduced via a reaction involving an appropriate aldehyde or ketone with an amine, forming a Schiff base that undergoes cyclization.
The methoxyphenyl group is incorporated through electrophilic aromatic substitution, often using methoxybenzene as a starting material.
Coupling these intermediates under controlled conditions results in the formation of the target compound.
Industrial Production Methods
Industrial-scale production follows similar synthetic routes but is optimized for higher yields and purity. This involves precise control of reaction parameters such as temperature, pressure, and solvent choice.
The use of continuous flow reactors and automated systems enhances efficiency and scalability. Quality control measures ensure the consistency and safety of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : The compound undergoes oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide or molecular oxygen. These reactions can modify the thiadiazole or pyrrolidine rings.
Reduction: : Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride, targeting specific functional groups within the molecule.
Substitution: : Electrophilic and nucleophilic substitution reactions can occur, particularly on the methoxyphenyl ring, where substituents can be introduced or replaced.
Common Reagents and Conditions
Oxidizing agents: hydrogen peroxide, potassium permanganate.
Reducing agents: lithium aluminum hydride, sodium borohydride.
Substituents: halogens, alkyl or acyl groups, introduced via halogenation or acylation reactions.
Major Products
Oxidation can lead to sulfoxides or sulfones.
Reduction yields alcohols or amines.
Substitution results in varied functionalized aromatic compounds.
Applications De Recherche Scientifique
Chemistry
N-(5-(cyclopentylthio)-1,3,4-thiadiazol-2-yl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is used as a building block in the synthesis of complex organic molecules.
Its reactivity makes it useful in the development of new synthetic methodologies.
Biology
The compound exhibits biological activity, making it a candidate for drug development. It is studied for its potential antimicrobial, antifungal, and anticancer properties.
Its ability to interact with biological macromolecules like proteins and nucleic acids is of particular interest.
Medicine
Research into its pharmacological properties suggests potential therapeutic applications. Investigations are ongoing into its efficacy as a treatment for various diseases, including infections and cancers.
Industry
The compound finds applications in materials science, particularly in the development of advanced materials with specific electronic, optical, or mechanical properties.
Its incorporation into polymers or composite materials enhances their performance characteristics.
Mécanisme D'action
Molecular Targets
The compound acts on specific molecular targets, including enzymes and receptors, by binding to their active sites or modulating their activity.
It can inhibit or activate biological pathways, depending on its interaction with these targets.
Pathways Involved
Mechanistic studies reveal that it interferes with key metabolic or signaling pathways. This may include disruption of microbial cell wall synthesis, inhibition of protein synthesis, or induction of apoptosis in cancer cells.
Detailed pathway analysis helps in understanding its therapeutic potential and side effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Structural analogs of N-(5-(cyclopentylthio)-1,3,4-thiadiazol-2-yl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide include other thiadiazole derivatives, pyrrolidine-based compounds, and methoxyphenyl-containing molecules.
Each analog differs in specific functional groups or structural motifs, affecting their chemical behavior and applications.
Uniqueness
The combination of the thiadiazole, pyrrolidine, and methoxyphenyl groups in a single molecule imparts unique reactivity and biological activity.
This distinct structure allows for versatile applications, distinguishing it from other compounds with similar individual components.
This compound stands out in the realm of synthetic organic chemistry and pharmaceutical research, offering diverse possibilities for scientific exploration and technological innovation.
Propriétés
IUPAC Name |
N-(5-cyclopentylsulfanyl-1,3,4-thiadiazol-2-yl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3S2/c1-26-14-6-4-5-13(10-14)23-11-12(9-16(23)24)17(25)20-18-21-22-19(28-18)27-15-7-2-3-8-15/h4-6,10,12,15H,2-3,7-9,11H2,1H3,(H,20,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLXSJQMJFKWHFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CC(CC2=O)C(=O)NC3=NN=C(S3)SC4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2895286.png)

![3-({3-[(Oxolan-2-ylmethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}carbamoyl)propanoic acid](/img/structure/B2895288.png)


![N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2895293.png)
![2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B2895294.png)
![ethyl 2-(2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamido)benzoate](/img/structure/B2895295.png)
![N-[4-(tert-butylsulfamoyl)phenyl]-1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2895298.png)
![6-{3-[(Pyridin-3-yloxy)methyl]azetidine-1-carbonyl}-1,3-benzothiazole](/img/structure/B2895301.png)



![N-[(furan-2-yl)methyl]-2-[3-(4-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]acetamide](/img/structure/B2895307.png)
